molecular formula C19H24N2O2S B2454059 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034240-76-9

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2454059
CAS RN: 2034240-76-9
M. Wt: 344.47
InChI Key: MKRCOVHMVOYWAQ-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a chemical compound with potential applications in scientific research. It is a small molecule that is being studied for its mechanism of action and potential biochemical and physiological effects.

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is highlighted for its potent and selective antagonist activity for the CB1 cannabinoid receptor. A study utilized the AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to its binding interaction with the receptor. This research underpins the development of unified pharmacophore models for CB1 receptor ligands, aiding in the understanding of steric and electrostatic interactions crucial for receptor binding (Shim et al., 2002).

Orexin Receptor Antagonism

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. A study investigating the disposition of [14C]SB-649868 in humans revealed insights into its metabolism and elimination, highlighting its potential therapeutic application (Renzulli et al., 2011).

Synthesis and Bioactivity of Novel Benzamides

Research on metal complexes of new benzamides, derived by the condensation of benzamide, piperidine, and substituted benzaldehydes, explored their structural features and in vitro antibacterial activity. This study provides insights into the potential bioactive properties of benzamide derivatives and their metal complexes, opening avenues for further pharmaceutical applications (Khatiwora et al., 2013).

Antipsychotic Potential of Heterocyclic Carboxamides

Investigation into heterocyclic analogues of 1192U90 for potential antipsychotic agents demonstrates the significance of structural variations in enhancing therapeutic efficacy with reduced side effects. The study highlights two derivatives with potent in vivo activities, underscoring the role of heterocyclic carboxamides in developing antipsychotic treatments (Norman et al., 1996).

Cannabinoid Receptor Antagonists

Research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists elaborates on the structural requirements for potent antagonistic activity. This work is pivotal for understanding the pharmacological modulation of cannabinoid receptors and for the development of therapeutics to mitigate the side effects of cannabinoids (Lan et al., 1999).

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)23-18)20-12-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRCOVHMVOYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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